molecular formula C16H19NO5 B3738689 Ethyl 4-acetyloxy-5-hydroxy-1,2,7-trimethylindole-3-carboxylate

Ethyl 4-acetyloxy-5-hydroxy-1,2,7-trimethylindole-3-carboxylate

Cat. No.: B3738689
M. Wt: 305.32 g/mol
InChI Key: UBKRSQKRESQJPD-UHFFFAOYSA-N
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Description

Ethyl 4-acetyloxy-5-hydroxy-1,2,7-trimethylindole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-acetyloxy-5-hydroxy-1,2,7-trimethylindole-3-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific steps and conditions for synthesizing this compound may vary, but generally include:

    Formation of the hydrazone: Reacting phenylhydrazine with an appropriate aldehyde or ketone.

    Cyclization: Heating the hydrazone in the presence of an acid catalyst to form the indole ring.

    Functionalization: Introducing the acetyloxy, hydroxy, and carboxylate groups through various organic reactions, such as esterification and acetylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors for better control over reaction conditions and employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyloxy-5-hydroxy-1,2,7-trimethylindole-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ester group would yield an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-acetyloxy-5-hydroxy-1,2,7-trimethylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, potentially modulating their activity. The exact mechanism would depend on the specific biological context and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

Ethyl 4-acetyloxy-5-hydroxy-1,2,7-trimethylindole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of acetyloxy, hydroxy, and carboxylate groups makes it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 4-acetyloxy-5-hydroxy-1,2,7-trimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-6-21-16(20)12-9(3)17(5)14-8(2)7-11(19)15(13(12)14)22-10(4)18/h7,19H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKRSQKRESQJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2C)O)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-acetyloxy-5-hydroxy-1,2,7-trimethylindole-3-carboxylate
Reactant of Route 2
Ethyl 4-acetyloxy-5-hydroxy-1,2,7-trimethylindole-3-carboxylate
Reactant of Route 3
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Ethyl 4-acetyloxy-5-hydroxy-1,2,7-trimethylindole-3-carboxylate
Reactant of Route 4
Ethyl 4-acetyloxy-5-hydroxy-1,2,7-trimethylindole-3-carboxylate
Reactant of Route 5
Ethyl 4-acetyloxy-5-hydroxy-1,2,7-trimethylindole-3-carboxylate
Reactant of Route 6
Ethyl 4-acetyloxy-5-hydroxy-1,2,7-trimethylindole-3-carboxylate

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